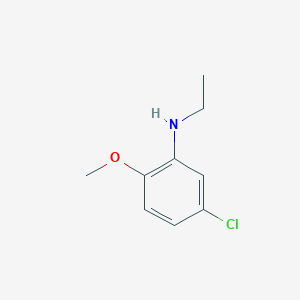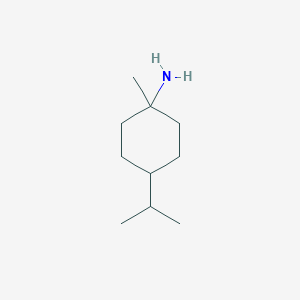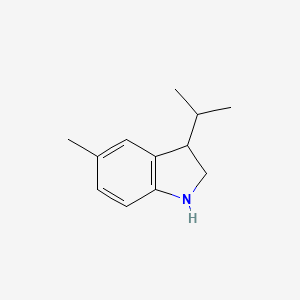![molecular formula C9H16INO B13210194 3-(Iodomethyl)-2-oxa-7-azaspiro[4.5]decane](/img/structure/B13210194.png)
3-(Iodomethyl)-2-oxa-7-azaspiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Iodomethyl)-2-oxa-7-azaspiro[45]decane is a chemical compound with the molecular formula C10H17IO It is a spiro compound, meaning it contains a spirocyclic structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Iodomethyl)-2-oxa-7-azaspiro[4.5]decane typically involves the reaction of a suitable precursor with iodine. One common method involves the use of a spirocyclic precursor that undergoes iodination under controlled conditions. The reaction is usually carried out in the presence of a solvent such as dichloromethane, and a base like potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-(Iodomethyl)-2-oxa-7-azaspiro[4.5]decane can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove the iodine atom or to alter the oxidation state of the compound.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or amines in solvents such as ethanol or water.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation might produce a ketone or aldehyde derivative.
Scientific Research Applications
3-(Iodomethyl)-2-oxa-7-azaspiro[4.5]decane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Iodomethyl)-2-oxa-7-azaspiro[4.5]decane involves its interaction with specific molecular targets. The iodine atom can act as a leaving group, allowing the compound to participate in various biochemical pathways. The spirocyclic structure may also confer unique binding properties, making it a valuable tool in medicinal chemistry for targeting specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-(iodomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate
- 3-(Iodomethyl)-2,8-dioxaspiro[4.5]decane
Uniqueness
3-(Iodomethyl)-2-oxa-7-azaspiro[45]decane is unique due to its specific spirocyclic structure and the presence of an iodine atom, which makes it highly reactive and versatile in chemical synthesis
Properties
Molecular Formula |
C9H16INO |
|---|---|
Molecular Weight |
281.13 g/mol |
IUPAC Name |
3-(iodomethyl)-2-oxa-9-azaspiro[4.5]decane |
InChI |
InChI=1S/C9H16INO/c10-5-8-4-9(7-12-8)2-1-3-11-6-9/h8,11H,1-7H2 |
InChI Key |
VVUJTWMCXKSWQW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC(OC2)CI)CNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![({4-Fluoro-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine dihydrochloride](/img/structure/B13210127.png)


![3-[1-(Aminomethyl)cyclopropyl]-1-methylpiperidin-3-ol](/img/structure/B13210140.png)

![4-[(2-Bromo-3-fluorophenyl)methyl]morpholine](/img/structure/B13210146.png)
![1-{[1-(5-Chlorothiophen-2-yl)ethyl]amino}propan-2-ol](/img/structure/B13210150.png)

![2-{Imidazo[1,2-a]pyridin-6-yl}acetonitrile](/img/structure/B13210155.png)





